Mass Shift of +3.02 Da Enables Unambiguous MS/MS Quantitation in Complex Matrices
The deuterated compound possesses a molecular mass of 166.19 g/mol, which is +3.02 Da greater than the unlabeled parent compound (163.17 g/mol) . This mass difference is sufficient to resolve the internal standard from the analyte in triple quadrupole MRM transitions without any spectral overlap, even at high concentrations . In contrast, the unlabeled compound cannot serve as an internal standard because it would co-elute and contribute to the analyte signal, precluding accurate quantification [1].
| Evidence Dimension | Molecular Mass |
|---|---|
| Target Compound Data | 166.19 g/mol (C₉H₆D₃NO₂) |
| Comparator Or Baseline | 163.17 g/mol (C₉H₉NO₂) for unlabeled rac 5-(3-Pyridyl)tetrahydro-2-furanone |
| Quantified Difference | +3.02 Da (1.85% increase) |
| Conditions | Calculated from molecular formula; verified by high-resolution mass spectrometry |
Why This Matters
A +3 Da mass shift is the minimal requirement for LC-MS/MS internal standardization, ensuring no cross-talk while preserving near-identical chromatographic behavior.
- [1] Restek. Choosing an Internal Standard. 2015. View Source
